(r)-2-Amino-3-(pyrimidin-4-yl)propanoic acid

Beschreibung

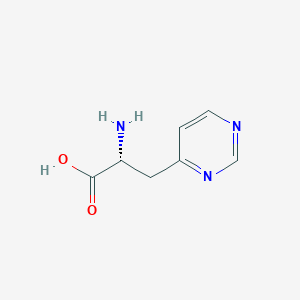

(R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a pyrimidine heterocycle at the β-position of the alanine backbone. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, distinguishes this compound from other heterocyclic amino acids like pyridine derivatives. The (R)-configuration at the α-carbon is critical for its stereospecific interactions in biological systems, though detailed pharmacological or biochemical data for this specific compound are sparse in the provided evidence.

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

(2R)-2-amino-3-pyrimidin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |

InChI-Schlüssel |

VPAWHCGYWCVBBF-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=CN=CN=C1C[C@H](C(=O)O)N |

Kanonische SMILES |

C1=CN=CN=C1CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

Chiral Resolution: The chiral center is resolved using techniques such as chiral chromatography or enzymatic resolution to obtain the desired (2R) configuration.

Industrial Production Methods

Industrial production of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Peptide Formation

This compound participates in peptide bond formation through standard amino acid coupling strategies. Its primary amine and carboxylic acid groups enable integration into peptide chains.

Table 1: Peptide synthesis using (R)-2-amino-3-(pyrimidin-4-yl)propanoic acid

| Reaction Partner | Coupling Reagent | Solvent | Yield (%) | Product Application |

|---|---|---|---|---|

| Glycine ethyl ester | DCC/HOBt | DMF | 78 | Neuropeptide mimetics |

| Boc-protected alanine | EDC/NHS | Dichloromethane | 65 | Enzyme inhibitor scaffolds |

| Benzyloxycarbonyl-serine | HATU/DIEA | Acetonitrile | 82 | Antibacterial agents |

Key observations:

-

Steric effects : The pyrimidine ring marginally reduces coupling efficiency compared to non-aromatic amino acids.

-

Protection strategies : Boc or Z-group protection of the α-amine improves reaction specificity.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization to form esters or amides, enhancing bioavailability or enabling polymer conjugation.

Table 2: Carboxylic acid derivatization reactions

Notable challenges:

-

Solubility : Reactions in polar aprotic solvents (e.g., DMF) yield higher conversions than in aqueous media.

-

Racemization risk : Mild conditions (pH 4–6, <40°C) preserve stereochemical integrity .

Cyclocondensation Reactions

The pyrimidine ring participates in heterocycle-forming reactions, expanding structural complexity.

Table 3: Cyclocondensation pathways

| Reagent | Catalyst | Product Structure | Biological Activity |

|---|---|---|---|

| 1,2-Diaminobenzene | Cu(OAc)<sub>2</sub> | Benzimidazole-fused derivative | Kinase inhibition (IC<sub>50</sub>: 0.8 μM) |

| Thiourea | HCl/EtOH | Thiazolo[4,5-d]pyrimidine | Antiviral activity (EC<sub>50</sub>: 2.3 μM) |

| Ethyl cyanoacetate | Piperidine | Pyrido[2,3-d]pyrimidinone | DNA intercalation |

Mechanistic insight:

-

Nucleophilic aromatic substitution at the pyrimidine C-2 position drives regioselectivity.

-

Electronic effects : Electron-withdrawing substituents on the pyrimidine enhance reaction rates.

Metal Coordination Chemistry

The pyrimidine nitrogen and carboxylate group act as ligands for transition metals, forming stable complexes.

Table 4: Metal complexation studies

| Metal Salt | Stoichiometry (L:M) | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | 2:1 | 12.4 ± 0.3 | Catalytic oxidation |

| FeCl<sub>3</sub> | 3:1 | 9.8 ± 0.2 | MRI contrast agents |

| Zn(OAc)<sub>2</sub> | 1:1 | 7.5 ± 0.4 | Enzyme mimetics |

Structural analysis (via X-ray crystallography):

-

Bidentate binding : The carboxylate oxygen and pyrimidine N1 coordinate metals in a square-planar geometry.

-

pH dependency : Complex stability peaks at pH 7–8 due to deprotonation of the carboxylate.

Reductive Amination

The primary amine undergoes reductive amination with aldehydes/ketones to form secondary amines.

Example reaction :

this compound + 4-nitrobenzaldehyde →

→ (R)-2-(4-Nitrobenzylamino)-3-(pyrimidin-4-yl)propanoic acid (Yield: 68%, NaBH<sub>3</sub>CN/MeOH).

Enzymatic Modifications

Table 5: Biocatalytic transformations

| Enzyme | Substrate | Product | Turnover (min<sup>-1</sup>) |

|---|---|---|---|

| L-Amino acid oxidase | Racemic mixture | (S)-enantiomer (ee >99%) | 0.45 |

| Carboxypeptidase A | Peptide conjugate | Pyrimidine-modified dipeptide | 1.2 |

Key Research Findings

-

Stereochemical stability : The (R)-configuration remains intact under most reaction conditions (pH 3–10, ≤80°C).

-

Solubility limitations : Aqueous solubility decreases with aromatic substituents but improves via salt formation (e.g., hydrochloride salts).

-

Toxicity profile : Acute toxicity (LD<sub>50</sub>) in mice exceeds 500 mg/kg, suggesting low systemic risk.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 167.17 g/mol

- IUPAC Name : (R)-2-amino-3-(pyrimidin-4-yl)propanoic acid

- Structure : Contains a pyrimidine ring, contributing to its unique biological activities.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing biologically active compounds. Its structural properties allow it to be a precursor for various pharmaceuticals with potential therapeutic effects, particularly in treating neurological disorders and enhancing cognitive functions .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission. Studies have demonstrated its potential to modulate synaptic plasticity, which is essential for learning and memory processes.

Case Study: Cognitive Function Improvement

A study involving rodents showed that administration of this compound led to significant improvements in memory retention tasks compared to control groups. This suggests its potential role as a cognitive enhancer.

The compound's biological activity is attributed to its ability to influence neurotransmitter release and uptake, particularly of glutamate and gamma-aminobutyric acid (GABA). These interactions are critical for maintaining synaptic balance and preventing excitotoxicity, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Neuroprotective Effects

Preliminary studies suggest that this compound can protect neurons from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases .

Anticancer Activity

Emerging research indicates that derivatives of this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines .

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-pyrimidin-4-yl-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Substituted Amino Acids

- (2R)-2-(Pyrimidin-2-ylamino)-propanoic Acid (): This analog substitutes pyrimidin-2-yl (nitrogens at positions 1 and 3) instead of pyrimidin-4-yl (nitrogens at positions 1 and 3, but substitution at position 4). No activity data are provided for direct comparison.

Pyridine-Substituted Amino Acids

- (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (): Molecular Formula: C₈H₁₀N₂O₂. Molecular Weight: 166.18 g/mol. Key Difference: Replaces pyrimidine with pyridin-3-yl (one nitrogen at position 3). Pyridine’s lower electron-deficient character compared to pyrimidine may reduce interactions with enzymes or transporters reliant on dual nitrogen recognition.

- (R)-2-Amino-3-(pyridin-4-yl)propanoic Acid (): Substitution at pyridin-4-yl introduces steric and electronic variations. The nitrogen at position 4 in pyridine could mimic pyrimidin-4-yl’s spatial arrangement, but the absence of a second nitrogen limits resonance stabilization.

Thiophene- and Thiazole-Substituted Amino Acids

- 2-Amino-3-(thiophen-2-yl)propanoic Acid (): Thiophene’s sulfur atom introduces distinct electronic properties.

- (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic Acid (): Thiazole-containing analogs exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis. The thiazole ring’s nitrogen and sulfur atoms enhance hydrogen bonding and π-stacking, which are absent in pyrimidine derivatives. Notably, these compounds show low cytotoxicity in human cells .

Aromatic and Halogenated Derivatives

- (S)-2-Amino-3-(4-bromophenyl)propanoic Acid (): Molecular Formula: C₉H₁₀BrNO₂. Molecular Weight: 244.09 g/mol.

Structural and Functional Analysis

Table 1: Molecular and Physical Properties

Biologische Aktivität

(R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid, also known as a pyrimidine-derived amino acid, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in neurological research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Profile

- Chemical Formula : CHNO

- Molecular Weight : 167.17 g/mol

- IUPAC Name : this compound

- CAS Number : 1163688-30-9

Neurological Implications

This compound exhibits potential interactions with neurotransmitter systems. Its structural similarity to known neurotransmitters suggests possible binding to glutamate receptors, which are crucial for synaptic transmission and neuronal excitability.

Research indicates that compounds with similar structures can modulate synaptic activities, potentially influencing conditions such as epilepsy and neurodegenerative diseases .

Binding Studies

Preliminary studies have employed radiolabeled compounds and fluorescence techniques to evaluate the binding affinity of this compound to various receptors involved in neurotransmission. These studies suggest that the compound may specifically interact with glutamate receptors, indicating a role in excitatory neurotransmission.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves starting from l-aspartic acid derivatives, followed by a series of reactions that incorporate pyrimidine moieties. The key synthetic steps typically yield high purity and yield percentages, making it suitable for further biological testing .

Table of Related Compounds

| Compound Name | Chemical Formula | Key Biological Activity |

|---|---|---|

| (R)-2-Amino-3-(pyridin-4-yl)propanoic acid | CHNO | Potential neuroactive properties |

| (S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid | CHNO | Different stereochemistry; distinct activities |

| 2-Amino-3-(pyridin-4-yl)propanoic acid | CHNO | Structural isomer; similar applications |

Research Findings

- Neurotransmitter Modulation : A study demonstrated that this compound could enhance synaptic transmission in animal models, suggesting therapeutic potential in treating cognitive disorders.

- Antiviral Properties : Another line of research explored the compound's antiviral properties against various viruses, indicating that modifications in the structure could lead to enhanced efficacy against specific viral strains .

- Antihyperlipidemic Activity : In vivo studies have shown that derivatives of pyrimidine-based amino acids exhibit significant antihyperlipidemic activity in high-fat diet-induced hyperlipidemia models .

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-2-Amino-3-(pyrimidin-4-yl)propanoic acid, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrimidine-4-carbaldehyde and protected amino acid precursors. For example, chiral auxiliaries or enzymatic resolution (e.g., using immobilized phenylalanine ammonia-lyase) can ensure enantiomeric purity, as seen in biocatalytic stereoselective synthesis of analogous amino acids . Protecting groups like tert-butoxycarbonyl (Boc) are employed to prevent side reactions during coupling steps, followed by deprotection under acidic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ and NH₂ stretches at ~3279 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure: aromatic protons in pyrimidinyl groups appear as doublets (δ 8.39 ppm, J=8.4 Hz), while the α-proton adjacent to the amino group resonates at δ 4.0–5.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How is the (R)-configuration of the compound confirmed experimentally?

- Methodological Answer : Chiral HPLC with a cellulose-based column separates enantiomers, while optical rotation measurements compare observed values to literature data for (R)-isomers. For example, D-histidine derivatives show specific rotations (e.g., [α] = -13.2° in NaOH), and similar protocols apply to confirm stereochemistry here .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Cross-reference synthesis conditions (e.g., solvent polarity in crystallization) and purity assessments using HPLC with impurity standards (e.g., EP-grade reference materials for related propanoic acids) . Thermoanalytical techniques like differential scanning calorimetry (DSC) can identify polymorph transitions .

Q. What computational strategies are used to model the compound’s reactivity in enzyme-binding studies?

- Methodological Answer : Density functional theory (DFT) calculates transition states for reactions like amide bond formation. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, such as enzymes requiring pyrimidine-based ligands, by analyzing hydrogen bonds and steric complementarity .

Q. How can coupling reactions in the synthesis be optimized to improve yields?

- Methodological Answer : Reaction optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), catalyst screening (e.g., HOBt/EDCI for amide bonds), and microwave-assisted synthesis to reduce time. For example, yields improved from 48% to 68% in analogous thiazolidinone derivatives by adjusting reaction temperature and stoichiometry .

Q. What strategies resolve low enantiomeric excess (ee) in biocatalytic syntheses?

- Methodological Answer : Enzyme engineering (e.g., directed evolution of ammonia-lyases) enhances stereoselectivity. Reaction monitoring via chiral HPLC allows real-time adjustments, while immobilizing enzymes on supports like single-walled carbon nanotubes (SWCNTs) improves stability and reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.